molecular formula C12H10N2O2 B14669889 2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol

2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol

Cat. No.: B14669889
M. Wt: 214.22 g/mol
InChI Key: QHVRXRAGGGFCOI-RIYZIHGNSA-N
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Description

2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields such as chemistry, biology, and medicine due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-aminopyridine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction can lead to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol involves its ability to form stable complexes with metal ions. This is due to the presence of donor atoms (nitrogen and oxygen) in its structure, which can coordinate with metal ions. These metal complexes can exhibit various biological activities, such as enzyme inhibition and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol is unique due to the presence of both a pyridine ring and a Schiff base moiety in its structure. This combination allows it to form stable metal complexes and exhibit a wide range of biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol

InChI

InChI=1S/C12H10N2O2/c15-10-5-2-1-4-9(10)8-14-12-11(16)6-3-7-13-12/h1-8,15-16H/b14-8+

InChI Key

QHVRXRAGGGFCOI-RIYZIHGNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=C(C=CC=N2)O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=CC=N2)O)O

Origin of Product

United States

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